Boc-2-(trifluoromethyl)-L-phenylalanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

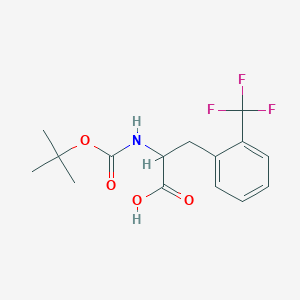

Boc-2-(trifluoromethyl)-L-phenylalanine is a derivative of the amino acid phenylalanine, where the hydrogen atom on the phenyl ring is replaced by a trifluoromethyl group, and the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is of significant interest in the field of medicinal chemistry due to its unique properties imparted by the trifluoromethyl group, which can enhance the metabolic stability and lipophilicity of the molecule.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Boc-2-(trifluoromethyl)-L-phenylalanine typically involves the following steps:

Protection of the amino group: The amino group of L-phenylalanine is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting L-phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced via electrophilic or nucleophilic trifluoromethylation reactions. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a base and a catalyst such as copper(I) iodide (CuI).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Análisis De Reacciones Químicas

Types of Reactions

Boc-2-(trifluoromethyl)-L-phenylalanine can undergo various chemical reactions, including:

Oxidation: The trifluoromethyl group can be oxidized under specific conditions, although it is generally resistant to oxidation due to the strong electron-withdrawing effect of the fluorine atoms.

Reduction: Reduction reactions are less common for this compound, but the Boc group can be removed under acidic conditions.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to the stability of the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), can remove the Boc protecting group.

Substitution: Nucleophilic reagents such as sodium azide (NaN3) can be used under specific conditions.

Major Products Formed

Oxidation: Oxidation products may include carboxylic acids or other oxidized derivatives.

Reduction: Removal of the Boc group yields the free amino acid.

Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Applications

The unique trifluoromethyl group in Boc-2-(trifluoromethyl)-L-phenylalanine contributes to its potential as a pharmaceutical agent. Research has demonstrated that fluorinated amino acids can significantly affect the pharmacokinetics and pharmacodynamics of compounds. For instance, fluorinated phenylalanines have been explored as building blocks for designing inhibitors targeting various enzymes, including protein arginine methyltransferases (PRMTs) that are implicated in cancer progression .

Case Study: Synthesis of Inhibitors

A study reported the synthesis of phenylalanine-derived trifluoromethyl ketones for use in oxidation catalysis. These compounds were incorporated into peptide scaffolds, showcasing their utility in developing catalysts for chemical reactions relevant to drug synthesis . The incorporation of this compound into such frameworks enhances stability and reactivity, making it a valuable component in drug design.

Peptide Synthesis

Role as a Building Block

this compound serves as an important building block in peptide synthesis due to its ability to form stable peptide bonds while imparting unique properties to the resulting peptides. Its incorporation can lead to peptides with improved bioavailability and resistance to enzymatic degradation.

Synthetic Methodologies

Recent advancements have included methodologies for synthesizing peptides that utilize this compound as a key intermediate. For example, studies have shown successful coupling reactions using this compound with various coupling reagents, leading to high-yield peptide formations .

Radiochemistry

Development of Radiotracers

The trifluoromethyl group also plays a crucial role in the development of radiotracers for positron emission tomography (PET). The ability to incorporate fluorine isotopes into amino acids allows for the tracking of metabolic processes in vivo. Research has successfully synthesized radiolabeled derivatives of this compound for PET imaging applications .

Case Study: PET Imaging

In one notable study, researchers synthesized a fluorinated derivative of L-phenylalanine that demonstrated effective labeling for PET imaging. This application highlights the potential of this compound in visualizing biochemical pathways and tumor metabolism .

Chemical Biology

Oxidation Catalysis

this compound is utilized in oxidation catalysis, where it aids in the generation of dioxiranes from trifluoromethyl ketones. These dioxiranes are valuable intermediates in organic synthesis, particularly for epoxidation reactions . The incorporation of this compound into catalytic systems has shown promising results in enhancing reaction efficiency and selectivity.

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of Boc-2-(trifluoromethyl)-L-phenylalanine depends on its specific application. In medicinal chemistry, the trifluoromethyl group can enhance the binding affinity of the compound to its target by increasing lipophilicity and metabolic stability. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis and ensuring the compound reaches its target site intact.

Comparación Con Compuestos Similares

Similar Compounds

Boc-L-phenylalanine: Similar to Boc-2-(trifluoromethyl)-L-phenylalanine but lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

2-(trifluoromethyl)-L-phenylalanine: Lacks the Boc protecting group, making it more reactive and less stable during synthesis.

Uniqueness

This compound is unique due to the presence of both the trifluoromethyl group and the Boc protecting group. The trifluoromethyl group imparts enhanced metabolic stability and lipophilicity, while the Boc group protects the amino group during synthesis, making it a valuable compound in medicinal chemistry and related fields.

Actividad Biológica

Boc-2-(trifluoromethyl)-L-phenylalanine is a fluorinated derivative of the amino acid phenylalanine, which has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its synthesis, pharmacological effects, and applications in research.

Overview of this compound

This compound is characterized by the presence of a trifluoromethyl group at the 2-position of the phenylalanine side chain, which significantly alters its physicochemical properties compared to non-fluorinated analogs. The introduction of fluorine atoms can enhance lipophilicity, metabolic stability, and binding affinity to biological targets.

Synthesis

The synthesis of this compound typically involves several key steps:

- Starting Material : The synthesis often begins with commercially available L-phenylalanine.

- Trifluoromethylation : This step introduces the trifluoromethyl group, often through nucleophilic substitution reactions or electrophilic fluorination methods.

- Boc Protection : The amine group is protected using a Boc (tert-butyloxycarbonyl) group to facilitate further reactions without affecting the amino functionality.

Antiviral Properties

Research has demonstrated that phenylalanine derivatives, including this compound, exhibit antiviral activity. Studies have shown that modifications to the phenylalanine core can enhance interactions with viral proteins, thereby inhibiting viral replication. For instance, derivatives have been tested for their ability to inhibit HIV-1 replication by interfering with viral uncoating and assembly processes .

Antibacterial Activity

Fluorinated amino acids have also been evaluated for antibacterial properties. A study highlighted that certain phenylalanine derivatives possess dual inhibitory effects on bacterial topoisomerases, which are essential enzymes for bacterial DNA replication and transcription. Compounds similar to this compound showed promising minimal inhibitory concentrations (MICs) against multidrug-resistant strains .

Case Study 1: Antiviral Activity Against HIV-1

A study assessed various phenylalanine derivatives for their antiviral efficacy against HIV-1. The results indicated that compounds with a trifluoromethyl substitution at the 2-position exhibited enhanced antiviral activity compared to their non-fluorinated counterparts. The EC50 values of these compounds were significantly lower, indicating higher potency .

| Compound | EC50 (μM) | CC50 (μM) | SI (CC50/EC50) |

|---|---|---|---|

| Boc-2-(trifluoromethyl)-L-Phe | 0.45 | 100 | 222.22 |

| PF-74 | 0.45 | 58 | 128.89 |

Case Study 2: Antibacterial Efficacy

In another study focusing on antibacterial properties, this compound was included in a panel of compounds tested against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition against several strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| MRSA | <0.03125 |

| Enterococcus faecalis | <0.125 |

| Klebsiella pneumoniae | 1 |

Propiedades

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-(trifluoromethyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(12(20)21)8-9-6-4-5-7-10(9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMOOODKNPYTEE-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.